Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique structure and potential applications in the pharmaceutical industry. The compound features a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological activity.
This compound falls under the category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups suggests potential for varied pharmacological effects, making it a subject of interest in medicinal chemistry .
The synthesis of ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions.
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) would depend on the exact synthetic route chosen by researchers.
The molecular formula of ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is C25H21ClN2O5S. Its structure can be represented in various formats:
InChI=1S/C25H21ClN2O5S/c1-16(27)24(30)22(29)20(26)23(31)25(28)32-17(2)18-10-12(19(3)14(18)21(20)15(4)11)9-13(5)8/h10,12,14,19,22H,8-9H2,1-7H3This structure indicates a complex arrangement of rings and substituents that contribute to its chemical behavior and interactions .
The compound has a molecular weight of approximately 440.09 g/mol. It features a thiazole ring fused with a pyrrole structure, which is significant for its biological activity.
Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological properties or to create derivatives with improved efficacy.
The mechanism of action for ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is not fully elucidated but is believed to involve:
Data from pharmacological studies would provide insights into these mechanisms and their implications for therapeutic use.
Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-y]-4-methyl-1,3-thiazole-5-carboxylate appears as a white crystalline solid.
Key chemical properties include:
Relevant data would typically be gathered through laboratory analyses such as spectroscopy and chromatography .
Ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-y]-4-methyl-1,3-thiazole-5-carboxylate has potential applications in:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6